Cas no 1464091-54-0 (7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)

7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine is a pyrazolopyrimidine derivative characterized by its unique heterocyclic structure, incorporating chloro, dimethoxyphenyl, ethyl, and methyl substituents. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. Its structural features, including the electron-rich dimethoxyphenyl group and the chloro substitution, may enhance binding affinity and selectivity in target interactions. The ethyl and methyl groups contribute to improved lipophilicity, potentially influencing pharmacokinetic properties. This compound is suitable for research applications requiring precise molecular modifications, offering a versatile scaffold for medicinal chemistry exploration. Proper handling and storage under inert conditions are recommended to ensure stability.
7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine structure
1464091-54-0 structure
商品名:7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine
CAS番号:1464091-54-0
MF:C17H18ClN3O2
メガワット:331.796722888947
CID:4601346
PubChem ID:71743638

7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine 化学的及び物理的性質

名前と識別子

    • 7-CHLORO-2-(3,4-DIMETHOXYPHENYL)-6-ETHYL-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE
    • Pyrazolo[1,5-a]pyrimidine, 7-chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methyl-
    • 1464091-54-0
    • CS-B1070
    • DTXSID401139703
    • 7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine
    • MDL: MFCD26406736
    • インチ: 1S/C17H18ClN3O2/c1-5-12-10(2)19-16-9-13(20-21(16)17(12)18)11-6-7-14(22-3)15(8-11)23-4/h6-9H,5H2,1-4H3
    • InChIKey: OUWDIEFMYZJWHR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(CC)C(C)=NC2=CC(C3C=CC(=C(C=3)OC)OC)=NN21

計算された属性

  • せいみつぶんしりょう: 331.1087545g/mol
  • どういたいしつりょう: 331.1087545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.6
  • 疎水性パラメータ計算基準値(XlogP): 4.1

7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM268757-100mg
7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
1464091-54-0 95+%
100mg
$682 2021-06-16
Chemenu
CM268757-100mg
7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
1464091-54-0 95%+
100mg
$450 2023-02-17
Chemenu
CM268757-250mg
7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
1464091-54-0 95+%
250mg
$1014 2021-06-16
Chemenu
CM268757-1g
7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
1464091-54-0 95+%
1g
$1622 2022-09-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-08973-5g
7-chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
1464091-54-0 95%
5g
$3380 2023-09-07
Chemenu
CM268757-250mg
7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
1464091-54-0 95%+
250mg
$720 2023-02-17

7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine 関連文献

7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidineに関する追加情報

7-Chloro-2-(3,4-Dimethoxyphenyl)-6-Ethyl-5-Methylpyrazolo[1,5-A]Pyrimidine: A Comprehensive Overview

The compound 7-Chloro-2-(3,4-Dimethoxyphenyl)-6-Ethyl-5-Methylpyrazolo[1,5-A]Pyrimidine (CAS No. 1464091-54-0) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their unique structural properties and diverse biological activities. The molecule's structure is characterized by a pyrazolo[1,5-a]pyrimidine core, which is further substituted with a chlorine atom at position 7, a 3,4-dimethoxyphenyl group at position 2, an ethyl group at position 6, and a methyl group at position 5. These substituents contribute to the compound's stability, solubility, and reactivity, making it a valuable subject for both academic and industrial research.

Recent studies have highlighted the 7-Chloro-2-(3,4-Dimethoxyphenyl)-6-Ethyl-5-Methylpyrazolo[1,5-A]Pyrimidine as a promising candidate in the field of drug discovery. Its structural features make it an ideal scaffold for the development of novel therapeutic agents. For instance, researchers have explored its potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in tumor progression. The presence of the chlorine atom and the dimethoxyphenyl group enhances its bioavailability and selectivity, which are critical factors in drug design.

In addition to its pharmaceutical applications, 7-Chloro-2-(3,4-Dimethoxyphenyl)-6-Ethyl-5-Methylpyrazolo[1,5-A]Pyrimidine has also been investigated for its role in materials science. The compound's unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have demonstrated its ability to act as a semiconductor material with excellent charge transport properties. This opens up new possibilities for its application in flexible electronics and energy-efficient devices.

The synthesis of 7-Chloro-2-(3,4-Dimethoxyphenyl)-6-Ethyl-5-Methylpyrazolo[1,5-A]Pyrimidine involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have developed efficient synthetic routes that minimize waste and maximize yield. For example, a recent study reported the use of microwave-assisted synthesis to accelerate the formation of the pyrazolo[1,5-a]pyrimidine core. This approach not only reduces reaction time but also enhances the purity of the final product.

The biological activity of 7-Chloro-2-(3,4-Dimethoxyphenyl)-6-Ethyl-5-Methylpyrazolo[1,5-A]Pyrimidine has been extensively studied using advanced computational and experimental techniques. Computational modeling has provided insights into its binding affinity with various protein targets, while in vitro assays have confirmed its efficacy in inhibiting key biological pathways. These findings underscore its potential as a lead compound for drug development.

Furthermore, the environmental impact of 7-Chloro-2-(3,4-Dimethoxyphenyl)-6-Ethyl-5-Methylpyrazolo[1,5-A]Pyrimidine has been a topic of recent research interest. Studies have focused on its biodegradability and toxicity profiles to assess its safety for human use and environmental sustainability. Preliminary results indicate that the compound exhibits low toxicity and is rapidly metabolized in vivo.

In conclusion,7-Chloro-2-(3,4-Dimethoxyphenyl)-6-Ethyl-5-Methylpyrazolo[1,5-A]Pyrimidine (CAS No. 1464091-54-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features and promising biological properties make it an attractive target for further research and development.

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